10-Bromodecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Intermediate: 10-Bromodecanol serves as a versatile intermediate in organic synthesis []. Its reactive bromo group allows for further functionalization through various substitution and coupling reactions, facilitating the creation of diverse organic molecules with desired properties [].

Material Science:

- Surfactant precursor: The amphiphilic nature of 10-Bromodecanol, with its hydrophobic alkyl chain and hydrophilic hydroxyl group, makes it a valuable precursor for the synthesis of surfactants. Surfactants play a crucial role in various material science applications, including detergency, emulsions, and stabilization of materials.

Biomedical Research:

- Cell biology: Studies have explored the potential of 10-Bromodecanol in studying cellular processes, particularly its ability to induce neurite outgrowth in neuronal cells. This property holds promise in understanding neuronal development and regeneration.

- Drug delivery: Research suggests that 10-Bromodecanol can be used as a building block for the design of novel drug delivery systems. Its amphiphilic properties and biodegradability make it a potential candidate for encapsulating and delivering therapeutic agents.

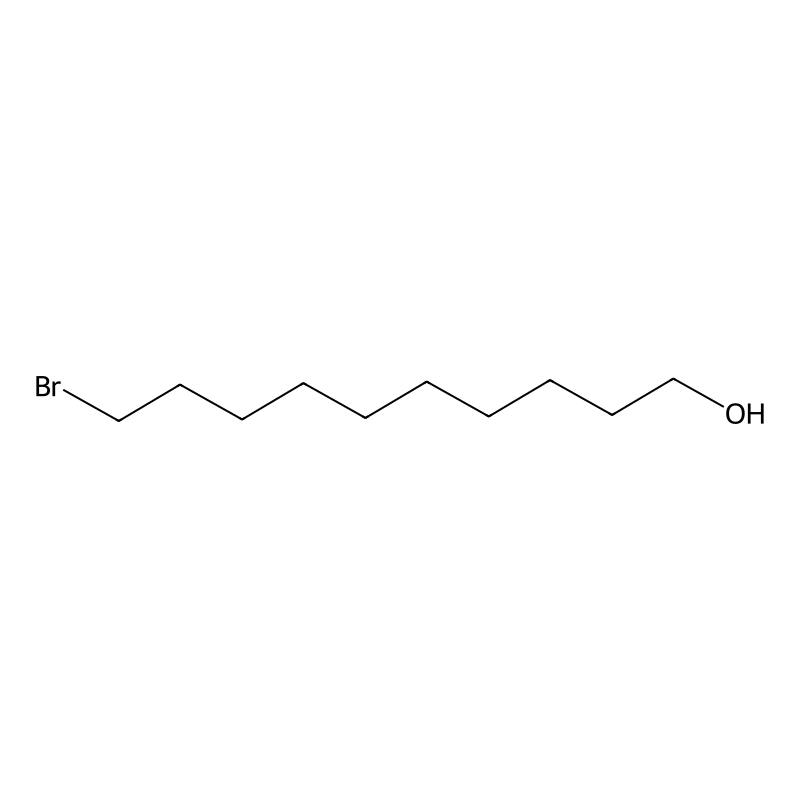

10-Bromodecanol is an organic compound with the molecular formula C₁₀H₂₁BrO and is classified as a bromoalkanol. It features a bromine atom attached to the tenth carbon of a decanol chain, making it a linear primary alcohol. The compound is characterized by its moderate polarity due to the hydroxyl group (-OH) and the presence of the bromine atom, which contributes to its reactivity. 10-Bromodecanol appears as a colorless to pale yellow liquid and has a molecular weight of 237.18 g/mol. Its structure can be represented as Br(CH₂)₁₀OH, indicating a straight-chain configuration with ten carbon atoms .

10-Bromodecanol itself is not widely studied for a specific mechanism of action in biological systems. However, its role as a precursor in synthesizing other molecules can be considered. In the case of (11Z,13Z)-11,13-hexadecadienal synthesis, 10-bromodecanol serves as a starting material to create the desired pheromone structure [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the formation of ethers or amines.

- Dehydrohalogenation: Under strong basic conditions, it can undergo elimination reactions to form alkenes.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: It can react with carboxylic acids to form esters, which are important in various applications .

Several synthesis methods for 10-Bromodecanol have been documented:

- Bromination of Decanol: This method involves the direct bromination of decanol using brominating agents such as phosphorus tribromide or bromine in the presence of solvents.

- From Decane-1,10-diol: A more optimized process utilizes decane-1,10-diol as a substrate, where controlled conditions allow for selective bromination at the desired position .

- Hydrobromic Acid Reaction: Another approach involves reacting 1,10-bromodecamethylene glycol with hydrobromic acid under specific conditions to yield 10-bromodecanol .

10-Bromodecanol finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Neuroscience Research: Its ability to promote neurite outgrowth makes it valuable for studies related to nerve regeneration.

- Industrial Uses: It is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature .

Interaction studies involving 10-Bromodecanol primarily focus on its biological effects and reactivity with other compounds. Research has shown that it interacts with cellular membranes due to its amphiphilic properties, potentially influencing membrane dynamics and cellular signaling pathways. Further studies are needed to fully elucidate its interactions at the molecular level and its implications in biological systems .

Several compounds share structural similarities with 10-Bromodecanol, each possessing unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromodecanol | Br(CH₂)₉OH | Bromine at the first carbon; more reactive. |

| 2-Bromodecanol | Br(CH₂)₈CH(OH)CH₃ | Bromine at the second carbon; different reactivity profile. |

| Decanol | CH₃(CH₂)₈OH | No halogen; serves as a base alcohol without added reactivity from bromine. |

| 10-Chlorodecanol | Cl(CH₂)₁₀OH | Chlorine instead of bromine; different reactivity and biological properties. |

The uniqueness of 10-Bromodecanol lies in its specific positioning of the bromine atom along the carbon chain, which influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant